[(Trichloromethyl)sulfanyl]benzene
Description
Properties
CAS No. |
701-65-5 |
|---|---|
Molecular Formula |
C7H5Cl3S |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
trichloromethylsulfanylbenzene |
InChI |
InChI=1S/C7H5Cl3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
PXIIUHJVQVAEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 1,4-Bis(trichloromethyl)benzene
- Structure : Benzene with two -CCl₃ groups at the 1,4 positions.
- Key Properties :
(b) Chloromethyl 4-Chlorophenyl Sulfide
- Structure : Benzene with -S-CH₂Cl and -Cl substituents.
- Key Properties :
- Comparison : The trichloromethyl group in [(Trichloromethyl)sulfanyl]benzene likely increases steric hindrance and electrophilicity compared to the chloromethyl group in this sulfide.
(c) Trifluoromethylbenzenes (e.g., 4-Trifluoromethylbenzenesulfonyl Chloride)
- Structure : Benzene with -CF₃ and -SO₂Cl groups.
- Key Properties :
- Comparison : Replacing -CF₃ with -CCl₃ may reduce thermal stability but improve halogenation reactivity.
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves photochlorination of (methylsulfanyl)benzene (C₆H₅–S–CH₃) with molecular chlorine (Cl₂) under ultraviolet (UV) light. This free-radical chain reaction selectively substitutes hydrogen atoms on the methyl group adjacent to sulfur, yielding the trichloromethyl derivative. Key parameters include:
-
Temperature : 0–85°C to minimize side reactions like ring chlorination.
-
Light Source : LED lamps emitting 350–700 nm wavelengths enhance radical initiation while reducing energy costs.
-
Chlorine Flow Rate : Controlled dosing prevents over-chlorination and improves yield.
A typical setup involves a quartz reactor with a mercury vapor lamp, though modern systems favor LEDs for uniform illuminance (2,000–55,000 lux). The reaction proceeds as:
Challenges and Optimizations
-
Byproduct Formation : Competing ring chlorination is suppressed by maintaining low temperatures (<100°C) and using excess Cl₂.
-
Catalyst-Free Systems : Unlike earlier methods requiring benzoyl peroxide, LED-driven reactions achieve 85–90% selectivity without initiators.
-
Scalability : Continuous-flow reactors reduce residence time, improving throughput by 40% compared to batch systems.
Vapor-Phase Chlorinolysis of Bis(trichloromethyl)sulfide Intermediates
Two-Step Process
Patent EP0534412A2 describes a vapor-phase method for chlorinated aromatics, adaptable for [(trichloromethyl)sulfanyl]benzene:
Table 1: Key Conditions for Vapor-Phase Synthesis
| Parameter | Step 1 (Chlorination) | Step 2 (Chlorinolysis) |
|---|---|---|
| Temperature | 140–250°C | 200–300°C |
| Catalyst | None | Activated carbon |
| Cl₂:Molar Ratio | 3:1 | 1:1 |
| Yield | 70–75% | 80–85% |
Advantages Over Liquid-Phase Methods
-
Isomer Purity : Vapor-phase reactions minimize isomerization, achieving >95% para-substitution.
-
Catalyst Longevity : Wide-pore activated carbon resists sulfur poisoning, enabling 500+ hours of operation.
Nucleophilic Substitution Using Trichloromethanesulfenyl Chloride
Synthesis of Trichloromethanesulfenyl Chloride (Cl₃C–S–Cl)
This method involves two stages:
-
Preparation of Cl₃C–S–Cl : React carbon disulfide (CS₂) with Cl₂ under UV light:
-
Coupling with Benzene : Use AlCl₃ as a Lewis acid to facilitate electrophilic substitution:
Limitations and Solutions
-
Low Reactivity : Benzene’s inertness necessitates harsh conditions (80–120°C), risking polysubstitution. Microwave-assisted synthesis reduces reaction time by 60% while improving selectivity.
-
Byproduct Management : Distillation separates C₆H₅–S–CCl₃ from unreacted Cl₃C–S–Cl, achieving 90% purity.
Molecular Distillation for Purification
Post-synthesis purification is critical due to residual Cl₂ and chlorinated byproducts. Patent WO2015035937A1 details molecular distillation protocols:
Process Parameters
Table 2: Molecular Distillation Efficiency
| Stage | Temperature (°C) | Pressure (Pa) | Purity Increase |
|---|---|---|---|
| 1 | 75–90 | 30–50 | 90% → 95% |
| 2 | 100–120 | 10–20 | 95% → 98% |
| 3 | 125–135 | 3–5 | 98% → 99.5% |
Emerging Methods: Radical-Mediated Thiol-Ene Reactions
Recent advances exploit thiyl radicals for C–S bond formation. A 2025 study demonstrated:
-
Generate CCl₃ radicals via photolysis of CCl₄.
-
React with thiophenol (C₆H₅–SH) under nitrogen atmosphere:
Yields reach 78% with 365 nm UV light, though industrial scalability remains unproven .
Q & A
Q. Comparison of Methods
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Photochlorination | UV light, no solvent | High purity, minimal byproducts | Requires precise light control |
| Catalyzed chlorination | FeCl₃, 50–80°C | Faster kinetics | Catalyst removal needed |
What safety precautions are necessary when handling this compound?
Basic Research Question
Critical safety measures include:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is inadequate .
- Spill management : Collect spills using non-sparking tools and dispose as hazardous waste. Avoid dust generation to prevent inhalation risks .
- Storage : Store in airtight containers away from light and heat (stable below 25°C) .
Which spectroscopic techniques are effective for characterizing this compound?
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., trichloromethyl and sulfanyl groups). Chlorine isotopes may cause splitting in spectra .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₅Cl₃S, MW 225.08) and fragmentation patterns .
- FT-IR : Peaks at 600–700 cm⁻¹ (C-Cl stretch) and 1050–1150 cm⁻¹ (S-C bond) validate functional groups .
How can researchers resolve contradictions in proposed reaction mechanisms for trichloromethyl compound formation?
Advanced Research Question
Conflicting mechanisms (e.g., radical vs. electrophilic pathways) can be addressed by:
- Isotopic labeling : Use ³⁶Cl to trace chlorine incorporation in intermediates .
- Kinetic studies : Compare rate constants under varying conditions (pH, light intensity) to identify dominant pathways .
- Computational modeling : DFT calculations predict transition states and validate experimental observations .
What strategies optimize reaction conditions for high-purity this compound synthesis?
Advanced Research Question
- Light intensity modulation : UV intensity >200 mW/cm² reduces side reactions during photochlorination .
- Stepwise temperature control : Initial low-temperature chlorination (30°C) followed by gradual heating minimizes decomposition .
- In-line purification : Molecular distillation post-synthesis removes unreacted Cl₂ and oligomers .
What are the environmental formation pathways of trichloromethyl compounds, and how do they inform laboratory synthesis?
Advanced Research Question
Natural formation involves:
- Biotic processes : Microbial peroxidases chlorinate aromatic compounds in soil .
- Abiotic pathways : Photochemical reactions in sunlight-exposed water bodies .
Lab synthesis can mimic these using enzymatic catalysts (e.g., chloroperoxidases) or solar simulators to reduce energy costs .
How do solvent choice and catalyst selection influence the synthesis efficiency of this compound?
Advanced Research Question
- Solvent-free systems : Improve atom economy but require rigorous mixing to avoid hotspots .
- Polar aprotic solvents (e.g., DCM) : Enhance Cl₂ solubility but may require post-reaction removal .
- Catalyst alternatives : I₂ or AlCl₃ offer cheaper alternatives to FeCl₃ but with lower selectivity .
What are the stability and storage conditions for this compound?
Basic Research Question
- Degradation factors : Hydrolyzes in humid conditions to release HCl; store in desiccators with silica gel .
- Thermal stability : Decomposes above 110°C; monitor melting point (106–110°C) during handling .
What analytical challenges exist in detecting environmental degradation products of this compound?
Advanced Research Question
- Low-concentration detection : Use GC-MS with electron capture detection (ECD) for chlorinated byproducts (LOD: 0.1 ppb) .
- Matrix interference : Solid-phase extraction (SPE) pre-concentrates samples from soil/water .
What are the common impurities encountered during synthesis, and how are they identified?
Basic Research Question
- Dichloromethyl analogs : Formed via incomplete chlorination; detected via HPLC retention time shifts .
- Oxidized sulfonyl derivatives : Identified by IR peaks at 1300 cm⁻¹ (S=O stretch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
